beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560772
InChI: InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7+,8-,10+/m0/s1
SMILES:
Molecular Formula: C11H18Br2O8
Molecular Weight: 438.06 g/mol

beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl

CAS No.:

Cat. No.: VC16560772

Molecular Formula: C11H18Br2O8

Molecular Weight: 438.06 g/mol

* For research use only. Not for human or veterinary use.

beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl -

Specification

Molecular Formula C11H18Br2O8
Molecular Weight 438.06 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7+,8-,10+/m0/s1
Standard InChI Key JQFPAHSMEUXVKF-XWIWCORWSA-N
Isomeric SMILES C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(CBr)CBr)O
Canonical SMILES C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (2S,3S,4S,5R,6R)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its intricate stereochemistry. The glucuronic acid moiety adopts a β-D-configuration, ensuring specific spatial arrangements critical for biochemical recognition. Key structural features include:

PropertyValue
Molecular FormulaC11H18Br2O8\text{C}_{11}\text{H}_{18}\text{Br}_2\text{O}_8
Molecular Weight438.06 g/mol
CAS Number1138247-37-6
IUPAC Name(2S,3S,4S,5R,6R)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
SMILESOCC(CO[C@@H]1OC@HC@HO)(CBr)CBr
InChIKeyJQFPAHSMEUXVKF-XWIWCORWSA-N

The glucopyranose ring’s hydroxyl groups and the carboxylic acid at position 2 contribute to hydrophilicity, while the brominated alkyl chain introduces hydrophobicity, creating an amphiphilic profile .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the connectivity of the bromomethyl and hydroxymethyl substituents. The 1H^1\text{H}-NMR spectrum reveals proton environments consistent with the glucuronic acid backbone and alkyl chain, while 13C^{13}\text{C}-NMR highlights carbons adjacent to bromine atoms (δ 30–40 ppm). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 438.06 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, beginning with the preparation of the glucuronic acid core. Key steps include:

  • Glucuronic Acid Activation: The carboxylic acid group of glucuronic acid is protected using methyl or tert-butyl esters to prevent unwanted side reactions .

  • Alkylation: The hydroxymethylpropyl chain is introduced via nucleophilic substitution, utilizing a brominated precursor such as methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8) .

  • Deprotection and Purification: Acidic or basic hydrolysis removes protecting groups, followed by chromatography to isolate the target compound.

Reaction conditions (e.g., anhydrous solvents, temperatures of 0–25°C) are critical to minimizing bromine displacement and ensuring regioselectivity .

Yield and Optimization

Typical yields range from 15–30%, limited by steric hindrance during alkylation. Optimizations using polar aprotic solvents (e.g., dimethylformamide) and phase-transfer catalysts have improved efficiency.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous solutions (~2 mg/mL) but dissolves moderately in dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate decomposition above 80°C, with bromine substituents prone to hydrolysis under acidic conditions.

Reactivity and Functionalization

Halogen-Based Reactivity

The bromine atoms serve as leaving groups, enabling nucleophilic substitutions. For example, reaction with amines produces aminoalkyl derivatives, while hydrolysis yields diols .

Oxidation and Reduction

The primary alcohol (-CH2_2OH) undergoes oxidation to a ketone using Jones reagent, whereas the glucuronic acid’s carboxylic acid resists further oxidation .

Comparative Analysis with Analogues

Propyl β-D-Glucopyranosiduronic Acid (CAS 17685-07-3)

Replacing the brominated chain with a propyl group (C3_3H7_7) eliminates halogen reactivity, enhancing aqueous solubility but reducing utility in cross-coupling reactions .

Wogonin 7-O-Glucuronide (CAS 51059-44-0)

This flavonoid derivative shares the glucuronic acid moiety but lacks bromine, demonstrating the structural diversity within glucuronides .

Future Directions

Research priorities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access stereoisomers for bioactivity studies.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory potential in vitro.

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